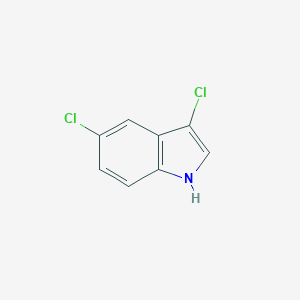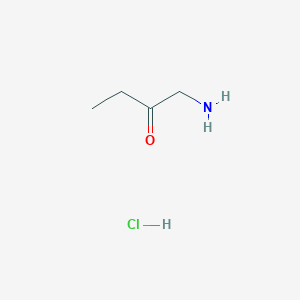
5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl acetate: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chloro group at the 5-position and a fluorophenyl group at the 1-position of the indole ring, with an acetate ester at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Chloro and Fluorophenyl Groups: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent like thionyl chloride.
Acetylation: The final step involves the acetylation of the indole at the 3-position using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, forming N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the acetate ester, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride are used for substitution reactions.
Major Products:
Oxidation: Indole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated indoles.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving indole derivatives.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl acetate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of the chloro and fluorophenyl groups can enhance its binding affinity and specificity towards certain molecular targets, potentially affecting signaling pathways and cellular processes.
Comparaison Avec Des Composés Similaires
5-Chloro-1-(4-fluorophenyl)-1H-indole: Lacks the acetate ester, which may affect its reactivity and biological activity.
1-(4-Fluorophenyl)-1H-indole-3-yl acetate: Lacks the chloro group, which may influence its binding affinity and specificity.
5-Chloro-1H-indole-3-yl acetate: Lacks the fluorophenyl group, which can alter its electronic properties and reactivity.
Uniqueness: The combination of the chloro, fluorophenyl, and acetate groups in 5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl acetate provides a unique set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
[5-chloro-1-(4-fluorophenyl)indol-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO2/c1-10(20)21-16-9-19(13-5-3-12(18)4-6-13)15-7-2-11(17)8-14(15)16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYHRBOKCCLJRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CN(C2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448572 |
Source


|
| Record name | 5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170232-37-8 |
Source


|
| Record name | 5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B171823.png)
![(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B171824.png)



![Ethyl 2-[4-(dimethylamino)phenyl]acetate](/img/structure/B171832.png)

